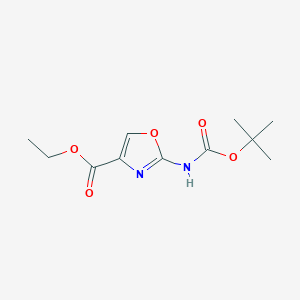![molecular formula C17H22N4O6S2 B2934686 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-67-1](/img/structure/B2934686.png)
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a synthetic organic compound that belongs to the class of sulfonyl pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.
Key reactions and conditions include:
Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.
Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.
Industrial Production Methods
For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.
化学反应分析
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).
科学研究应用
Chemistry
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.
Biology
In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.
Medicine
Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.
Pathways Involved
The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1-{[3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3-Methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3,5-Dimethyl-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Highlighting Uniqueness
The presence of the 3-nitrobenzenesulfonyl group distinguishes 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine from other similar compounds
属性
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJXOBANBWHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
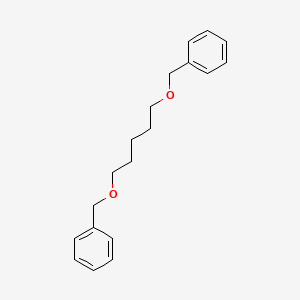
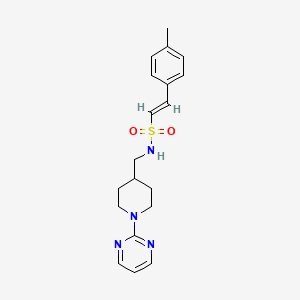
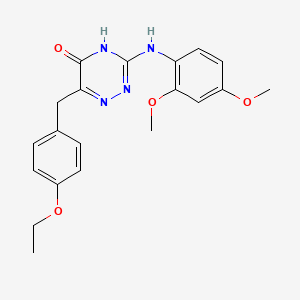
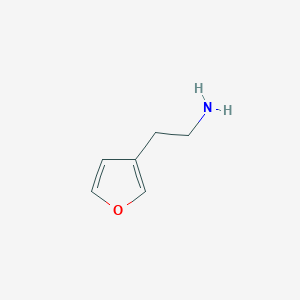
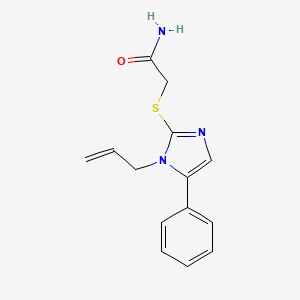
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)
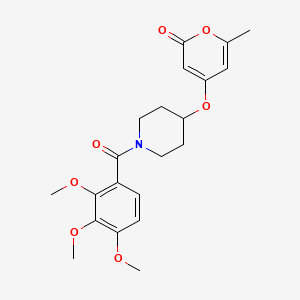
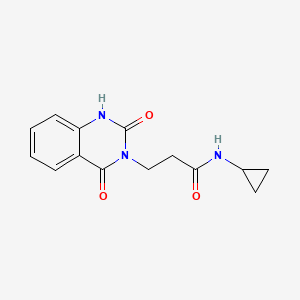
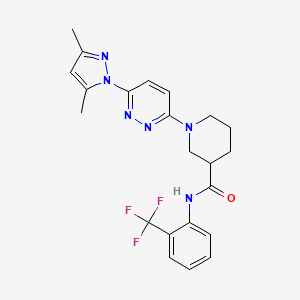
![4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2934617.png)
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
